molecular formula C23H23ClN2O5 B610057 (3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B610057
M. Wt: 442.9 g/mol
InChI Key: IMVYDTHPRTUISR-XRXFAXGQSA-N
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Description

PF-739 is a compound known for its role as a direct pan-activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a crucial enzyme that acts as an energy sensor in cells, regulating cellular energy homeostasis. PF-739 has been studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-739 is synthesized through a series of chemical reactions involving the formation of a benzimidazole derivative with a sugar-like mannitol appendage. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of PF-739 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PF-739 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

PF-739 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation mechanisms of AMPK and its role in cellular energy homeostasis.

    Biology: Investigated for its effects on cellular metabolism and energy regulation.

    Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK

Mechanism of Action

PF-739 exerts its effects by binding to the AMPK enzyme and activating it. The activation mechanism involves the following steps:

Comparison with Similar Compounds

PF-739 is compared with other AMPK activators such as A-769662 and MK-8722. Key differences include:

List of Similar Compounds

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1

InChI Key

IMVYDTHPRTUISR-XRXFAXGQSA-N

Isomeric SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O

SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-739;  PF 739;  PF739; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 3
Reactant of Route 3
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 4
Reactant of Route 4
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 5
Reactant of Route 5
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 6
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

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